3-Bromoimidazo[1,2-a]pyridine-5-carbonitrile
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Overview
Description
3-Bromoimidazo[1,2-a]pyridine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is part of the imidazo[1,2-a]pyridine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromoimidazo[1,2-a]pyridine-5-carbonitrile can be synthesized through a one-pot reaction involving 2-aminopyridine and α-haloketone derivatives. The reaction typically occurs in the presence of dimethyl sulfoxide (DMSO) at room temperature, accompanied by DMSO oxidation . Another method involves the reaction of α-bromoketones with 2-aminopyridine under different conditions, leading to the formation of 3-bromoimidazo[1,2-a]pyridines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the one-pot synthesis method mentioned above is scalable and can be adapted for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Bromoimidazo[1,2-a]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form other heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Dimethyl Sulfoxide (DMSO): Used as a solvent and oxidizing agent.
α-Haloketones: Serve as starting materials for the synthesis.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for different applications .
Scientific Research Applications
3-Bromoimidazo[1,2-a]pyridine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a pharmacophore in the development of drugs with potential therapeutic effects.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 3-Bromoimidazo[1,2-a]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but lacks the bromine and carbonitrile groups.
3-Bromoimidazo[1,2-a]pyridine: Similar but without the carbonitrile group.
Uniqueness
3-Bromoimidazo[1,2-a]pyridine-5-carbonitrile is unique due to the presence of both bromine and carbonitrile groups, which enhance its reactivity and potential for functionalization. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H4BrN3 |
---|---|
Molecular Weight |
222.04 g/mol |
IUPAC Name |
3-bromoimidazo[1,2-a]pyridine-5-carbonitrile |
InChI |
InChI=1S/C8H4BrN3/c9-7-5-11-8-3-1-2-6(4-10)12(7)8/h1-3,5H |
InChI Key |
RPWOKUFTLZMCDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)C#N)Br |
Origin of Product |
United States |
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